molecular formula C29H26ClN5O5 B11459546 ethyl 7-butyl-6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-butyl-6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11459546
M. Wt: 560.0 g/mol
InChI Key: NJKCDQRPKTTZFK-UHFFFAOYSA-N
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Description

Ethyl 7-butyl-6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-butyl-6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the oxazole ring: This step involves the reaction of 2-chlorobenzoyl chloride with 5-methyl-1,2-oxazole-4-carboxylic acid in the presence of a base such as triethylamine.

    Construction of the triazatricyclo framework: This involves the cyclization of the oxazole derivative with a suitable triazine precursor under acidic conditions.

    Introduction of the butyl group: This step can be achieved through a nucleophilic substitution reaction using butyl bromide and a strong base like sodium hydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-butyl-6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 7-butyl-6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-1,7,9-triazatricyclo[840

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its complex framework could be useful in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which ethyl 7-butyl-6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-butyl-6-[3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
  • Ethyl 7-butyl-6-[3-(2-bromophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Uniqueness

The uniqueness of ethyl 7-butyl-6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate lies in its specific combination of functional groups and the resulting chemical properties. The presence of the chlorophenyl group, oxazole ring, and triazatricyclo framework provides a unique set of interactions and reactivity patterns that distinguish it from similar compounds.

Properties

Molecular Formula

C29H26ClN5O5

Molecular Weight

560.0 g/mol

IUPAC Name

ethyl 7-butyl-6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C29H26ClN5O5/c1-4-6-14-35-25-19(28(37)34-15-10-9-13-22(34)31-25)16-20(29(38)39-5-2)26(35)32-27(36)23-17(3)40-33-24(23)18-11-7-8-12-21(18)30/h7-13,15-16H,4-6,14H2,1-3H3

InChI Key

NJKCDQRPKTTZFK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)C(=O)OCC)C(=O)N5C=CC=CC5=N2

Origin of Product

United States

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